molecular formula C10H20O B6148776 4-methyl-1-(propan-2-yl)cyclohexan-1-ol, Mixture of diastereomers CAS No. 470-65-5

4-methyl-1-(propan-2-yl)cyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6148776
CAS No.: 470-65-5
M. Wt: 156.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-(propan-2-yl)cyclohexan-1-ol, a mixture of diastereomers, is an organic compound with the molecular formula C10H20O. This compound is a cyclohexanol derivative, characterized by the presence of a methyl group and an isopropyl group attached to the cyclohexane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(propan-2-yl)cyclohexan-1-ol typically involves the hydrogenation of 4-methyl-1-(propan-2-yl)cyclohexanone. This reaction is carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include moderate temperatures (50-100°C) and pressures (1-5 atm) to ensure efficient conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of high-pressure hydrogenation reactors equipped with efficient mixing and temperature control systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methyl-1-(propan-2-yl)cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Further reduction of the compound can lead to the formation of 4-methyl-1-(propan-2-yl)cyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C) or platinum (Pt).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed

    Oxidation: 4-methyl-1-(propan-2-yl)cyclohexanone.

    Reduction: 4-methyl-1-(propan-2-yl)cyclohexane.

    Substitution: 4-methyl-1-(propan-2-yl)cyclohexyl chloride.

Scientific Research Applications

4-methyl-1-(propan-2-yl)cyclohexan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug formulations and as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-methyl-1-(propan-2-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-methylcyclohexanol: Lacks the isopropyl group, leading to different physical and chemical properties.

    1-isopropyl-4-methylcyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-methyl-1-(propan-2-yl)cyclohexanone: The ketone analog of the compound, which has different reactivity and applications.

Uniqueness

4-methyl-1-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of both a methyl and an isopropyl group on the cyclohexane ring, along with a hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

CAS No.

470-65-5

Molecular Formula

C10H20O

Molecular Weight

156.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.